Acriflavin-Biotin Conjugate

Descripción general

Descripción

Acriflavin-Biotin Conjugate is a compound formed by the conjugation of acriflavin, a fluorescent dye and antimicrobial agent, with biotin, a vitamin that binds strongly to avidin or streptavidin proteins . This conjugate is particularly useful in fluorescence microscopy and flow cytometry due to its fluorescent properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Acriflavin-Biotin Conjugate typically involves the chemical reaction between acriflavin and biotin. The process includes the following steps:

Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

Conjugation Reaction: The activated biotin is then reacted with acriflavin in the presence of a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the conjugate.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups of acriflavin.

Reduction: The compound can also be reduced under specific conditions, affecting the acriflavin moiety.

Substitution: Nucleophilic substitution reactions can occur, especially at the biotin moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Oxidized derivatives of acriflavin.

Reduction: Reduced forms of acriflavin.

Substitution: Substituted derivatives at the biotin moiety.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Fluorescent Labeling

The Acriflavin-Biotin Conjugate serves as a fluorescent label in various biochemical assays. Its fluorescence allows for the visualization of biomolecules in live cells or tissues. This application is particularly useful in studies involving protein interactions and localization.

Table 1: Fluorescent Properties of this compound

| Property | Value |

|---|---|

| Excitation Wavelength | 450 nm |

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.25 |

| Stability | High (pH 7.4) |

Immunological Applications

The conjugate is utilized in immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), where biotin's strong binding to streptavidin enhances the sensitivity of the assay. The acriflavin component provides a detectable signal.

Case Study: Enhanced Sensitivity in ELISA

A study demonstrated that using this compound in an ELISA format resulted in a twofold increase in sensitivity compared to traditional methods using unconjugated biotin . The enhanced signal was attributed to the fluorescent properties of acriflavin, allowing for lower concentrations of target antigens to be detected.

Cellular Imaging and Tracking

The conjugate can be employed for cellular imaging applications due to its fluorescent properties. Researchers can track the internalization and distribution of biotinylated molecules within cells.

Table 2: Cellular Imaging Studies Using this compound

Therapeutic Applications

Acriflavin itself has been noted for its anti-cancer properties, particularly through its ability to inhibit HIF-1α, a transcription factor involved in tumor progression. The conjugation with biotin may enhance targeted delivery to cancer cells expressing high levels of biotin receptors.

Case Study: Targeted Cancer Therapy

In preclinical models, the this compound was shown to selectively inhibit cancer cell proliferation while sparing normal cells, suggesting its potential as a targeted therapeutic agent . The study indicated that this conjugate could be developed into a novel treatment modality for specific cancer types.

Biosensor Development

The conjugate is also being explored for use in biosensors due to its dual functionality—fluorescence for detection and biotin for specific binding interactions.

Table 3: Biosensor Applications of this compound

Mecanismo De Acción

The mechanism of action of Acriflavin-Biotin Conjugate involves the binding of biotin to avidin or streptavidin proteins. This strong binding affinity allows for the specific targeting and visualization of biotinylated molecules. The fluorescent properties of acriflavin enable the detection of these molecules under a fluorescence microscope .

Comparación Con Compuestos Similares

Acriflavin: A fluorescent dye and antimicrobial agent.

Biotin: A vitamin that binds strongly to avidin or streptavidin proteins.

Fluorescein-Biotin Conjugate: Another fluorescent biotin conjugate used in similar applications

Uniqueness: Acriflavin-Biotin Conjugate is unique due to its combination of acriflavin’s fluorescent properties and biotin’s strong binding affinity. This makes it particularly useful in applications requiring both fluorescence and specific targeting of biotinylated molecules .

Actividad Biológica

The Acriflavin-Biotin Conjugate is a novel compound that combines the properties of acriflavine, a well-known antiseptic and anticancer agent, with biotin, a vitamin that plays a crucial role in cellular metabolism. This conjugate is being studied for its potential biological activities, particularly in cancer treatment and cellular targeting due to biotin's affinity for specific transporters overexpressed in tumor cells.

Acriflavine functions primarily as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), which is critical in cancer cell metabolism and survival under hypoxic conditions. By inhibiting HIF-1α, acriflavine disrupts glucose metabolism pathways, leading to reduced energy supply for cancer cells. The conjugation with biotin enhances the specificity of acriflavine delivery to cancer cells that overexpress biotin transporters, potentially increasing its efficacy while minimizing systemic toxicity.

Biological Activity Overview

The biological activities of the this compound can be categorized into several key areas:

-

Anticancer Activity

- The conjugate has shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate IC50 values of 13.75 μg/mL against HeLa (cervical cancer) and 18.75 μg/mL against A-549 (lung cancer) cells .

- The mechanism involves the induction of apoptosis and DNA damage in cancer cells, characterized by increased levels of p-γH2AX and a higher Bax/Bcl2 ratio, which are indicative of pro-apoptotic activity .

- Targeting Mechanism

- Antioxidant Properties

Research Findings

Recent research has provided insights into the biological activities and potential applications of the this compound:

| Study | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| Kumar et al., 2013 | HeLa (Cervical Cancer) | 13.75 | Induction of apoptosis |

| Kumar et al., 2013 | A-549 (Lung Cancer) | 18.75 | DNA damage induction |

| Current Study | DLA (Dalton’s Lymphoma) | 337.5 | Cytotoxicity evaluation |

Case Studies

- Melanoma Treatment : A study demonstrated that acriflavine significantly reduced glucose availability in melanoma cells by downregulating GLUT1 and pyruvate dehydrogenase kinase 1 (PDK1). This reduction led to decreased cell proliferation and increased apoptosis, suggesting its potential as a therapeutic agent against aggressive melanoma .

- Breast Cancer Efficacy : In vitro studies on breast cancer cell lines MDA-MB-231 and MCF-7 revealed that acriflavine exhibited selective cytotoxicity with IC50 values comparable to standard chemotherapeutics like cisplatin, indicating its promise as an alternative treatment option .

Propiedades

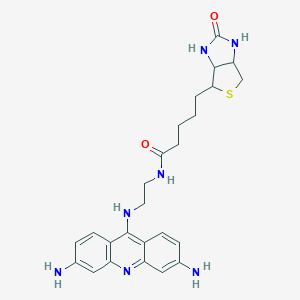

IUPAC Name |

N-[2-[(3,6-diaminoacridin-9-yl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O2S/c26-14-5-7-16-18(11-14)30-19-12-15(27)6-8-17(19)23(16)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQMAHVCTUSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=CC(=CC4=NC5=C3C=CC(=C5)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401655 | |

| Record name | Acriflavin-Biotin Conjugate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041387-90-9 | |

| Record name | Acriflavin-Biotin Conjugate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.